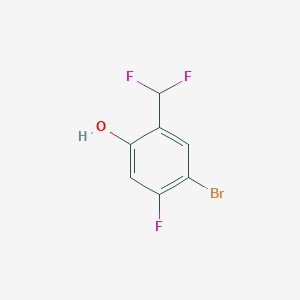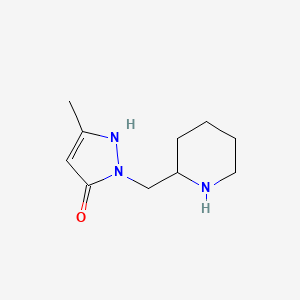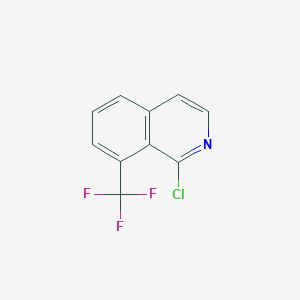
1-Cloro-8-(trifluorometil)isoquinolina
Descripción general
Descripción
“1-Chloro-8-(trifluoromethyl)isoquinoline” is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 g/mol .
Synthesis Analysis
The synthesis of “1-Chloro-8-(trifluoromethyl)isoquinoline” and similar compounds is a topic of ongoing research. For instance, one study discusses the synthesis of novel fluorescent molecules based on 1,8-naphthalimide derivatives . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of “1-Chloro-8-(trifluoromethyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Physical and Chemical Properties Analysis
“1-Chloro-8-(trifluoromethyl)isoquinoline” has a density of 1.4±0.1 g/cm3 and a boiling point of 296.3±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
1-Cloro-8-(trifluorometil)isoquinolina: es un compuesto valioso en la industria farmacéutica debido a su potencial como bloque de construcción para la síntesis de diversos agentes terapéuticos. Su estructura es similar a la de los alcaloides naturales, que a menudo se utilizan en medicina por sus propiedades bioactivas . El grupo trifluorometilo puede mejorar la actividad biológica de los productos farmacéuticos al afectar su estabilidad metabólica y distribución en el cuerpo .
Investigación agroquímica
En la investigación agroquímica, This compound puede servir como precursor para la síntesis de herbicidas, fungicidas e insecticidas. La introducción de átomos de flúor en compuestos agroquímicos puede conducir a una mayor eficacia, selectividad y estabilidad ambiental .
Síntesis de colorantes
Los derivados de isoquinolina se utilizan en la síntesis de colorantes y pigmentos. La presencia de un grupo trifluorometilo en This compound podría conducir al desarrollo de nuevos colorantes con propiedades únicas, como una mayor resistencia a la decoloración y al ataque químico .
Síntesis orgánica
Este compuesto es un intermedio versátil en la síntesis orgánica. Puede sufrir diversas reacciones químicas, incluida la sustitución nucleófila, para crear una amplia gama de moléculas orgánicas fluoradas. Estas moléculas son importantes en el desarrollo de nuevos materiales y productos químicos debido a su reactividad y estabilidad únicas .
Ciencia de materiales
This compound: puede utilizarse en el desarrollo de la ciencia de materiales, particularmente en la creación de cristales líquidos y diodos emisores de luz (LED). Los grupos fluorados pueden influir en las propiedades electrónicas de los materiales, haciéndolos adecuados para su uso en tecnologías avanzadas .
Investigación química
En la investigación química, este compuesto se utiliza para estudiar los efectos de la fluoración en las propiedades químicas y físicas de los derivados de isoquinolina. Puede ayudar a comprender los patrones de reactividad de los heterociclos fluorados y ayudar en el diseño de nuevas reacciones y métodos sintéticos .
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-6(4-5-15-9)2-1-3-7(8)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMKOLPFSYKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


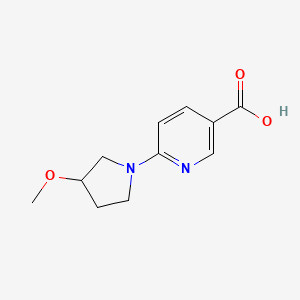
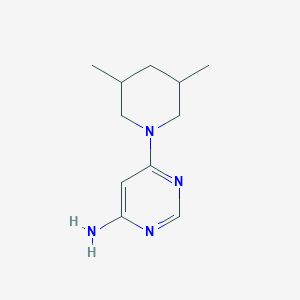
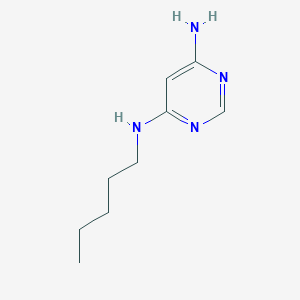
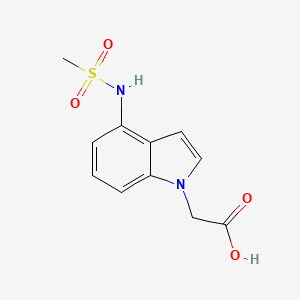
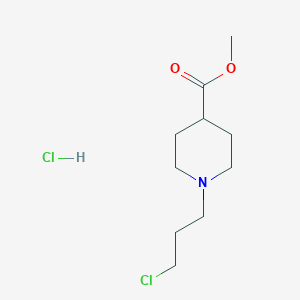
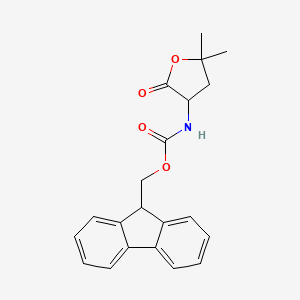
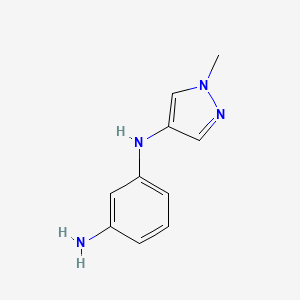
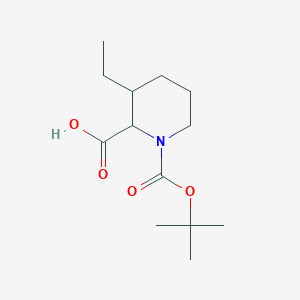
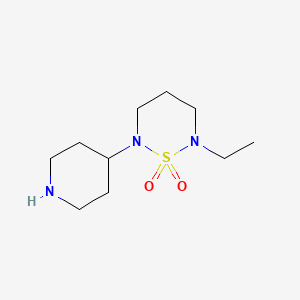
![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1471266.png)
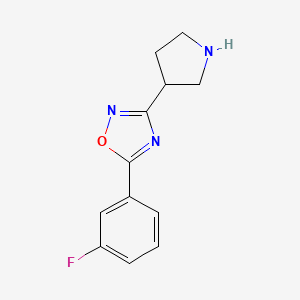
![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)
